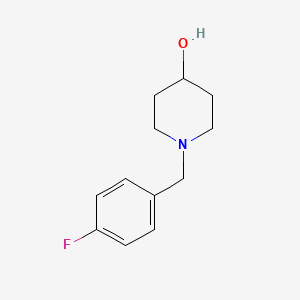

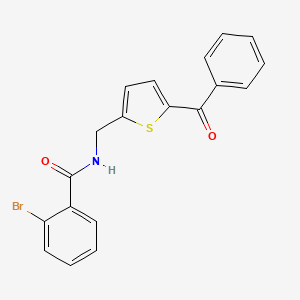

4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine” is a chemical compound. It has been mentioned in the context of electrochromic devices . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . In another study, catalytic protodeboronation of pinacol boronic esters was reported .Aplicaciones Científicas De Investigación

- Summary : This research presents the radical terpolymerisations of perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene) (CNVE) or 2,2,3,3,4,4,5,5,6,6-decafluoro-6- [(1,2,2-trifluoroethenyl) oxy] hexanenitrile (MV5CN), vinylidene fluoride (VDF) and perfluoro (4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride (PFSVE) .

- Methods : The synthesis involved changing the monomer feed compositions of these terpolymerisations .

- Results : The hydrolysis of the sulfonyl fluoride groups into sulfonic acid functions was achieved quantitatively without affecting the content of VDF .

- Summary : This review presents the recent advances in multifunctional conductive hydrogels for electronic devices .

- Methods : The hydrogels are discussed in terms of their different components, including pure single network hydrogels based on conductive polymers, single network hydrogels with additional conductive additives (i.e., nanoparticles, nanowires, and nanosheets), double network hydrogels based on conductive polymers, and double network hydrogels with additional conductive additives .

- Results : The applications of hydrogels in flexible devices are illustrated (i.e., strain sensors, supercapacitors, touch panels, triboelectric nanogenerator, bioelectronic devices, and robot) .

Crosslinked Terpolymers for Membranes in PEMFC Applications

Conductive Hydrogels for Electronic Devices

- Summary : This research presents the radical terpolymerisations of perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene) (CNVE) or 2,2,3,3,4,4,5,5,6,6-decafluoro-6- [(1,2,2-trifluoroethenyl) oxy] hexanenitrile (MV5CN), vinylidene fluoride (VDF) and perfluoro (4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride (PFSVE) .

- Methods : The synthesis involved changing the monomer feed compositions of these terpolymerisations .

- Results : The hydrolysis of the sulfonyl fluoride groups into sulfonic acid functions was achieved quantitatively without affecting the content of VDF .

- Summary : This review presents the recent advances in multifunctional conductive hydrogels for electronic devices .

- Methods : The hydrogels are discussed in terms of their different components, including pure single network hydrogels based on conductive polymers, single network hydrogels with additional conductive additives (i.e., nanoparticles, nanowires, and nanosheets), double network hydrogels based on conductive polymers, and double network hydrogels with additional conductive additives .

- Results : The applications of hydrogels in flexible devices are illustrated (i.e., strain sensors, supercapacitors, touch panels, triboelectric nanogenerator, bioelectronic devices, and robot) .

Conductive Hydrogels for Electronic Devices

Propiedades

IUPAC Name |

4-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O4S/c18-17(19,20)26-14-3-5-16(6-4-14)27(23,24)22-11-1-2-15(12-22)25-13-7-9-21-10-8-13/h3-10,15H,1-2,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNVMQFZTYELNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2887494.png)

![2-Chloro-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2887497.png)

![Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B2887500.png)

![1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2887506.png)

![4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride](/img/structure/B2887509.png)

![N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2887512.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2887515.png)